2-Benzyl-4-bromophenol
Overview
Description
2-Benzyl-4-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by a benzyl group attached to the second carbon of a phenol ring, with a bromine atom substituted at the fourth position
Mechanism of Action
Target of Action
It is known that bromophenols, in general, can interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
The mode of action of 2-Benzyl-4-bromophenol involves a series of chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
Bromophenols can potentially influence various biochemical pathways due to their ability to interact with different proteins and enzymes .
Result of Action
Bromophenols can potentially have various effects at the molecular and cellular level due to their ability to interact with different proteins and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-bromophenol typically involves the bromination of 2-benzylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2-benzylphenol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-benzylphenol.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Scientific Research Applications
2-Benzyl-4-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Benzylphenol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromophenol: Lacks the benzyl group, leading to distinct chemical properties.
2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-4-bromophenol is unique due to the presence of both the benzyl group and the bromine atom, which confer specific reactivity and potential applications that are not observed in its analogs. The combination of these functional groups allows for versatile chemical transformations and broadens the scope of its use in various fields.
Properties
IUPAC Name |
2-benzyl-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDXXXNDJVDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541722 | |
Record name | 2-Benzyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-80-4 | |
Record name | 2-Benzyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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